molecular formula C20H23NOS B2986846 o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1795450-57-5

o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2986846
CAS No.: 1795450-57-5
M. Wt: 325.47
InChI Key: BTWCREKBWUAJEK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without a specific structural diagram or more detailed information, it’s not possible to provide an accurate molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, reactions of o-tolyl compounds with boranes have been shown to give complex mixtures, resulting from hydride/aryl exchange, dimerization and borane elimination .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its boiling point, flash point, specific gravity, and refractive index. For example, o-Tolyl Isothiocyanate, a related compound, has a boiling point of 239 °C, a flash point of 107 °C, a specific gravity of 1.11, and a refractive index of 1.64 .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds with structural similarities to o-Tolyl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone. For instance, Aslan et al. (2017) presented the synthesis of a new Schiff base and its metal(II) complexes. They characterized these compounds using various techniques and explored their antimicrobial and catalytic activities. This indicates a broader interest in thiazolyl-based compounds for their potential applications in antimicrobial and catalytic processes (Aslan, Akkoç, Kökbudak, & Aydın, 2017).

Antibacterial Screening

Landage, Thube, and Karale (2019) synthesized a new series of thiazolyl pyrazole and benzoxazole compounds and screened them for antibacterial activities. Their work contributes to the growing body of research aimed at developing new antimicrobial agents from thiazolyl-based compounds, showcasing the potential of these molecules in combating bacterial infections (Landage, Thube, & Karale, 2019).

Catalytic Activities

Explorations into the catalytic capabilities of compounds similar to this compound have shown promising results. For example, the study by Speziali, Robles-Dutenhefner, and Gusevskaya (2007) on the palladium-catalyzed oxidation of monoterpenes highlights the potential of utilizing such compounds in selective oxidation processes, which are crucial in various chemical manufacturing industries (Speziali, Robles-Dutenhefner, & Gusevskaya, 2007).

Molecular Docking Studies

Molecular docking studies, such as those by Shahana and Yardily (2020), have been conducted to understand the interaction of synthesized thiazolyl compounds with bacterial enzymes. These studies aim to elucidate the mechanism of action of these compounds and their potential as antibacterial agents, indicating a methodical approach to drug development based on the structural motifs similar to this compound (Shahana & Yardily, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically discussed in the context of biological systems (for drugs or bioactive compounds) or chemical reactions (for catalysts or reactive species). Without more specific information about the intended use or context for this compound, it’s difficult to provide details about its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For instance, o-Tolyl Isothiocyanate is considered harmful if swallowed, in contact with skin or if inhaled. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Properties

IUPAC Name

(2-methylphenyl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-7-3-5-9-17(15)19-11-12-21(13-14-23-19)20(22)18-10-6-4-8-16(18)2/h3-10,19H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWCREKBWUAJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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